molecular formula C11H18ClNO4 B3124234 (2S,4R)-4-Chloro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester CAS No. 317356-97-1

(2S,4R)-4-Chloro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester

Cat. No. B3124234
CAS RN: 317356-97-1
M. Wt: 263.72 g/mol
InChI Key: XNKQYQOTERJNHJ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-Chloro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester is a useful research compound. Its molecular formula is C11H18ClNO4 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-4-Chloro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-4-Chloro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modification and Pharmaceutical Applications

Esters are frequently utilized in the chemical modification of biopolymers and small molecules to alter their physical, chemical, and biological properties. For example, the modification of xylan to create biopolymer ethers and esters, like xylan esters, showcases the application of esterification in developing materials with specific functionalities. These materials have potential applications in drug delivery, demonstrating the relevance of ester derivatives in pharmaceutical development (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).

Environmental Impact and Analysis

Parabens, which are esters of para-hydroxybenzoic acid, serve as an example of the environmental and analytical chemistry research concerning ester compounds. They are used as preservatives in various products and have raised concerns regarding their environmental impact and potential health effects. Studies on the occurrence, fate, and behavior of parabens in aquatic environments contribute to understanding the environmental impact of certain esters and their derivatives (Haman, C., Dauchy, X., Rosin, C., & Munoz, J., 2015).

Biotechnological Routes and Biomass Conversion

The production and application of lactic acid from biomass via biotechnological routes highlight the importance of esters in sustainable chemistry. Lactic acid and its derivatives, such as lactate esters, are pivotal in synthesizing biodegradable polymers and chemicals from renewable resources. This demonstrates the role of esters in green chemistry and the biotechnological conversion of biomass into valuable products (Gao, C., Ma, C., & Xu, P., 2011).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKQYQOTERJNHJ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-Chloro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
Reactant of Route 2
(2S,4R)-4-Chloro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
Reactant of Route 3
Reactant of Route 3
(2S,4R)-4-Chloro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
Reactant of Route 4
Reactant of Route 4
(2S,4R)-4-Chloro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
Reactant of Route 5
Reactant of Route 5
(2S,4R)-4-Chloro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
Reactant of Route 6
(2S,4R)-4-Chloro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester

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